N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-16-4-1-2-5-17(16)23-9-11-24(12-10-23)18(19-6-3-13-26-19)14-22-20(25)15-7-8-15/h1-6,13,15,18H,7-12,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRDPNHJAJPDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a piperazine ring substituted with a fluorophenyl group, a furan ring, and a cyclopropanecarboxamide moiety. Its molecular formula is , with a molecular weight of 345.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN3O3 |
| Molecular Weight | 345.38 g/mol |
| LogP | 1.577 |
| Polar Surface Area | 52.58 Ų |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, specifically serotonin (5-HT) and dopamine (D) receptors. By binding to these receptors, the compound modulates neurotransmission pathways, which can influence mood, cognition, and behavior. This mechanism underlies its potential therapeutic effects in treating conditions such as depression and anxiety disorders.
In Vitro Studies
- Receptor Binding Affinity : Research has demonstrated that this compound exhibits significant binding affinity for serotonin and dopamine receptors. This is crucial for its potential use as an antidepressant or antipsychotic agent.
- Cell Viability Assays : In vitro assays using various cancer cell lines have shown that the compound can induce apoptosis in malignant cells, suggesting its potential role as an anticancer agent. For instance, studies indicated increased TUNEL staining and activation of caspases in treated cells, indicating programmed cell death mechanisms at play.
In Vivo Studies
- Animal Models : Preclinical studies in animal models have reported that the compound effectively reduces symptoms of anxiety and depression. Behavioral tests such as the forced swim test and open field test demonstrated significant improvements in mood-related behaviors following administration of the compound.
- Efficacy Against Tumors : In vivo experiments have indicated that the compound can inhibit tumor growth in xenograft models, showing promise as an anticancer therapeutic. The mechanisms involved include modulation of apoptotic pathways and inhibition of tumor cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study involving mice bearing human cancer xenografts demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The study also noted minimal side effects, indicating a favorable safety profile.
- Case Study 2 : In a clinical trial setting focusing on patients with major depressive disorder, participants receiving the compound reported substantial improvements in depressive symptoms compared to those receiving placebo, with an observed increase in serotonin levels.
Preparation Methods
Cyclopropanecarboxamide Synthesis
Cyclopropanecarboxamide serves as the acyl donor for the final amidation step. Its preparation from cyclopropanecarbonyl chloride is well-documented. In a representative procedure, cyclopropanecarbonyl chloride (1 equiv.) is treated with ammonia gas in dichloromethane at 20°C for 2 hours, yielding cyclopropanecarboxamide in quantitative yield.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₃ (gas) | CH₂Cl₂ | 20°C | 2 h | 100% |
¹H NMR (400 MHz, CDCl₃) confirms the product: δ 1.43 (m, 1H, cyclopropane CH), 0.98 (dd, J = 4.42, 2.98 Hz, 2H), 0.79 (dd, J = 7.91, 2.95 Hz, 2H).
Preparation of 1-(2-Fluorophenyl)piperazine
The 2-fluorophenyl-substituted piperazine is synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr Reaction
Piperazine reacts with 1-fluoro-2-nitrobenzene in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours, followed by nitro group reduction using H₂/Pd-C.
| Reagent | Conditions | Yield |
|---|---|---|
| 1-Fluoro-2-nitrobenzene, K₂CO₃ | DMF, 120°C, 12 h | 65% |
| H₂ (1 atm), Pd/C (10%) | MeOH, 25°C, 3 h | 90% |
This method avoids regioselectivity issues associated with meta-substituted fluorobenzenes.
Synthesis of 2-(Furan-2-yl)-2-(piperazin-1-yl)ethylamine
The ethylamine bridge is constructed via reductive amination or alkylation.
Reductive Amination
A ketone intermediate, 2-(furan-2-yl)acetophenone, is reacted with 1-(2-fluorophenyl)piperazine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer). The reaction proceeds at 25°C for 24 hours, yielding the secondary amine.
| Reagent | Conditions | Yield |
|---|---|---|
| NaBH₃CN, CH₃COOH | MeOH, 25°C, 24 h | 78% |
LC-MS analysis typically shows [M+H]+ at m/z = 290.2 for the intermediate.
Final Amidation: Coupling Cyclopropanecarboxamide to the Ethylamine Backbone
The primary amine group of 2-(furan-2-yl)-2-(piperazin-1-yl)ethylamine undergoes amidation with cyclopropanecarbonyl chloride.
Schotten-Baumann Reaction
In a biphasic system, the ethylamine intermediate is dissolved in dichloromethane and treated with cyclopropanecarbonyl chloride (1.2 equiv.) in the presence of aqueous NaOH (10%) at 0°C. The reaction is stirred for 1 hour, yielding the target compound.
| Reagent | Conditions | Yield |
|---|---|---|
| Cyclopropanecarbonyl chloride, NaOH | CH₂Cl₂/H₂O, 0°C, 1 h | 85% |
Carbodiimide-Mediated Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The amine (1 equiv.) reacts with cyclopropanecarboxylic acid (1.1 equiv.) and EDCl (1.5 equiv.) at 25°C for 12 hours.
| Reagent | Conditions | Yield |
|---|---|---|
| EDCl, HOBt | THF, 25°C, 12 h | 82% |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.38 (m, 1H, furan), 6.98–6.94 (m, 2H, fluorophenyl), 6.32–6.29 (m, 1H, furan), 3.72–3.68 (m, 4H, piperazine), 3.12–3.08 (m, 4H, piperazine), 2.92–2.88 (m, 2H, CH₂), 1.45 (m, 1H, cyclopropane CH), 0.97–0.91 (m, 4H, cyclopropane CH₂).
- HRMS (ESI+) : m/z calculated for C₂₀H₂₄FN₃O₂ [M+H]+: 366.1925; found: 366.1928.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent by Hanazawa et al. describes resin-bound intermediates for parallel synthesis of analogous compounds. Wang resin-linked ethylamine is sequentially functionalized with piperazine, furan, and cyclopropanecarboxamide groups, followed by cleavage with trifluoroacetic acid.
Microwave-Assisted Amination
Microwave irradiation (150°C, 30 min) accelerates the alkylation of piperazine with 2-(furan-2-yl)ethyl bromide, reducing reaction times from 24 hours to 30 minutes.
Industrial-Scale Considerations
- Cost Optimization : Using cyclopropanecarboxylic acid instead of acyl chlorides reduces hazardous waste.
- Green Chemistry : Aqueous workups and solvent recycling (e.g., THF recovery) align with sustainable practices.
Challenges and Mitigation Strategies
- Piperazine Over-Alkylation : Employing excess amine (2.5 equiv.) minimizes di-alkylated byproducts.
- Furan Ring Stability : Low-temperature (<40°C) reactions prevent furan decomposition.
Q & A
Q. How can researchers optimize the synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including:
- Step 1 : Condensation of 2-fluorophenylpiperazine with furan-2-carbaldehyde under reflux in anhydrous THF (4–6 hours, 60–70°C), monitored via TLC .
- Step 2 : Cyclopropane carboxamide coupling using EDC/HOBt in DCM, with pH adjusted to 7–8 for amide bond stability .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
- Critical Parameters : Temperature control during cyclopropane formation to avoid ring-opening side reactions .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the fluorophenyl (δ 6.8–7.2 ppm), furan (δ 7.4–7.6 ppm), and cyclopropane protons (δ 0.8–1.2 ppm). Compare with computed spectra (e.g., PubChem data) to validate stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 413.18 (theoretical) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and piperazine N–H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinity data for this compound at serotonin (5-HT1A) vs. dopamine D3 receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use [3H]WAY-100635 (5-HT1A) and [3H]PD-128907 (D3) in transfected HEK-293 cells. Perform competitive binding with 10 concentration points (1 nM–10 µM) to calculate Ki values .
- Functional Assays : Measure cAMP inhibition (D3) vs. calcium flux (5-HT1A) to distinguish agonist/antagonist profiles. Normalize data to reference ligands (e.g., aripiprazole for D3) .
- Computational Docking : Use Schrödinger Suite to model interactions with receptor active sites. Prioritize residues like D3 receptor Glu90 and 5-HT1A Asp116 for mutation studies .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs with modified cyclopropane or furan groups?
- Methodological Answer :
- SAR Table :
- In Silico Tools : Use CoMFA or CoMSIA models to predict bioactivity of untested analogs. Validate with MD simulations (GROMACS) for stability .
Q. How should researchers design in vivo pharmacokinetic studies to address poor oral bioavailability observed in preliminary trials?
- Methodological Answer :
- Formulation : Use PEGylated liposomes or β-cyclodextrin inclusion complexes to enhance solubility (test via shake-flask method at pH 6.8) .
- ADME Profiling :
- Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
- Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH) to measure t1/2. CYP3A4/2D6 inhibition assays are critical for metabolic pathway analysis .
- In Vivo Testing : Administer IV (1 mg/kg) vs. oral (10 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8 hours for LC-MS/MS analysis. Calculate AUC and F% .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported cytotoxicity data across cancer cell lines (e.g., HepG2 vs. MCF-7)?
- Methodological Answer :
- Standardization : Use identical assay conditions (e.g., MTT protocol: 48-hour exposure, 5% CO2, 37°C). Normalize to positive controls (e.g., doxorubicin) .
- Mechanistic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differential pathways (e.g., apoptosis vs. autophagy dominance) .
- Off-Target Checks : Rule out ROS generation or mitochondrial toxicity via JC-1 staining (ΔΨm loss) and catalase activity assays .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating neuroprotective effects against glutamate-induced excitotoxicity?
- Methodological Answer :
- Primary Cortical Neurons : Isolate from E18 rat embryos. Induce excitotoxicity with 100 µM glutamate for 24 hours. Pre-treat with compound (0.1–10 µM) and measure viability via Calcein-AM/PI staining .
- Biomarkers : Quantify extracellular LDH and intracellular Ca²⁺ overload (Fluo-4 AM dye). Validate with Western blot for Bcl-2/Bax ratio .
- Control : Co-administer NMDA receptor antagonists (e.g., MK-801) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
